

The Benzoxazinone Core: A Scaffolding for Diverse Biological Activity

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Compound of Interest

Compound Name: 8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzoxazinone heterocyclic system stands as a privileged scaffold in medicinal chemistry and drug discovery, consistently demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the benzoxazinone core structure, its synthesis, and its profound biological significance, with a focus on its therapeutic potential. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the development of novel therapeutic agents.

Introduction to the Benzoxazinone Core

Benzoxazinones are bicyclic heterocyclic compounds containing a benzene ring fused to an oxazine ring with a carbonyl group.^[1] The arrangement of the nitrogen and oxygen atoms within the oxazine ring, along with the position of the carbonyl group, gives rise to various isomers, with 1,3-benzoxazin-4-ones and 1,4-benzoxazin-3-ones being prominent examples.^[2] This core structure is not only prevalent in numerous natural products but has also inspired the synthesis of a vast library of derivatives with a wide array of pharmacological properties.^[2]

The inherent chemical features of the benzoxazinone nucleus, including its aromaticity, hydrogen bonding capabilities, and potential for diverse substitutions, contribute to its ability to interact with a multitude of biological targets. This versatility has led to the identification of

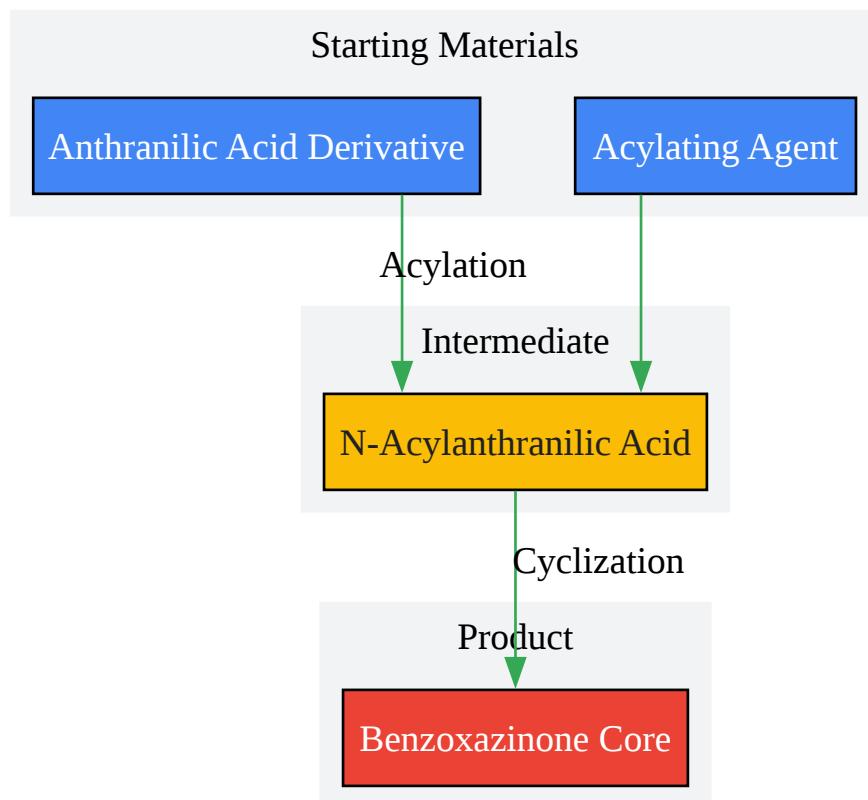
benzoxazinone derivatives with potent anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and herbicidal activities.[1][2][3]

Synthesis of the Benzoxazinone Core

The construction of the benzoxazinone scaffold can be achieved through various synthetic strategies, often utilizing readily available starting materials. A common and versatile method involves the reaction of anthranilic acid derivatives with acyl chlorides, anhydrides, or other electrophilic reagents.[4]

One illustrative example is the synthesis of 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one, which can be prepared through a multi-step process involving the reaction of N-phthaloylglycyl chloride with anthranilic acid, followed by cyclization.[5]

A general synthetic workflow for the preparation of benzoxazinone derivatives is depicted below:



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General synthetic workflow for benzoxazinone core synthesis.

Numerous variations and alternative synthetic routes have been developed, including metal-catalyzed reactions and multi-component reactions, offering access to a wide diversity of substituted benzoxazinones.^[6]

Biological Significance and Therapeutic Applications

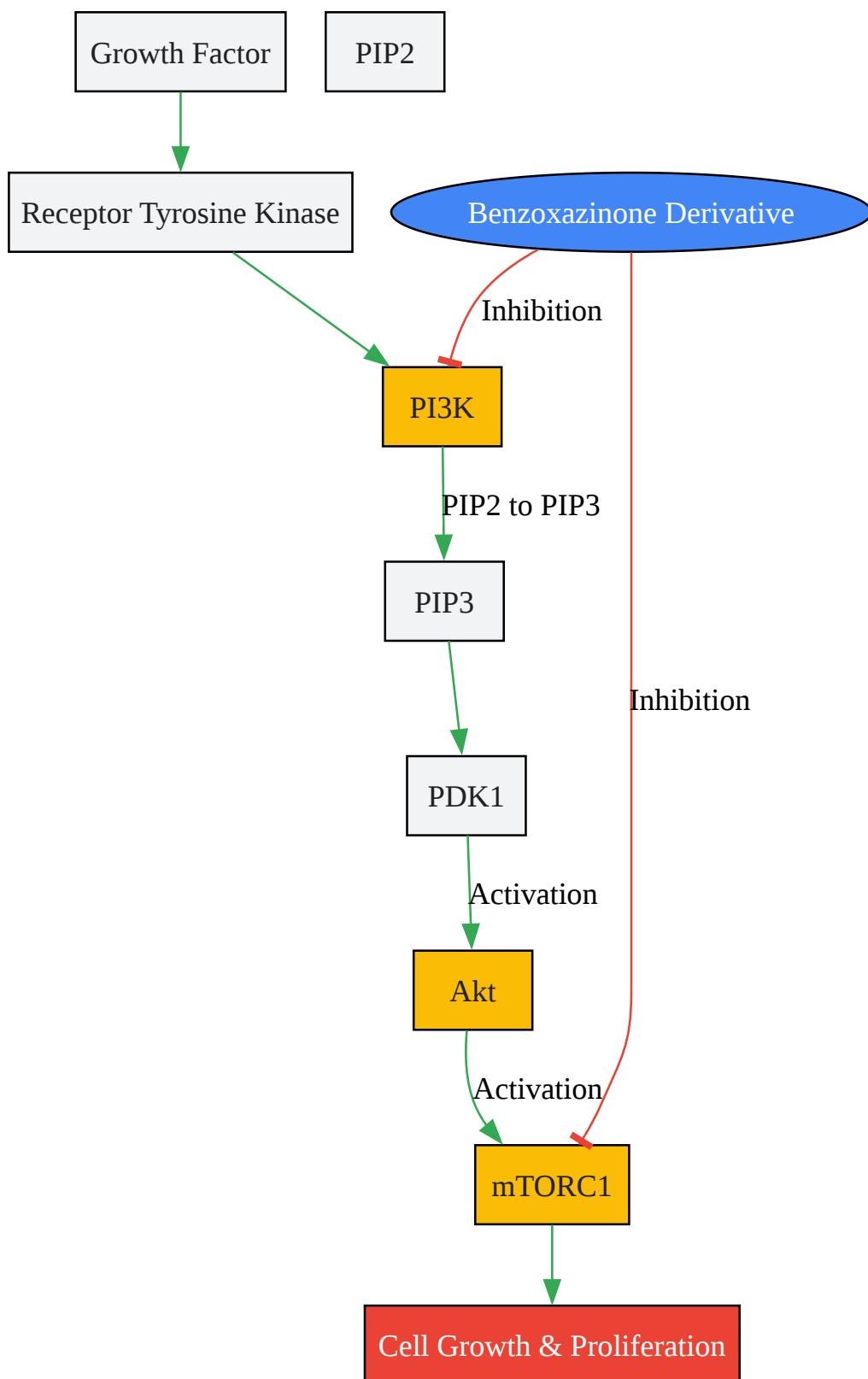
The benzoxazinone core is a key pharmacophore in a multitude of biologically active compounds. The following sections detail its significance in various therapeutic areas, supported by quantitative data where available.

Anticancer Activity

Benzoxazinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.^[7] Their mechanisms of action are diverse and include the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.

Mechanism of Action: Targeting the PI3K/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.^{[8][9]} Several benzoxazinone derivatives have been identified as potent inhibitors of this pathway.^[10]

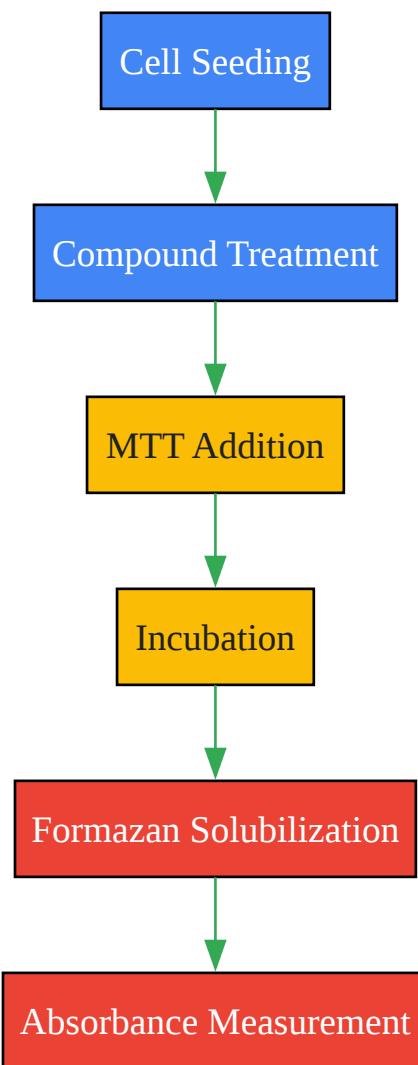


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Inhibition of the PI3K/mTOR signaling pathway by benzoxazinone derivatives.

Mechanism of Action: Targeting c-Myc G-Quadruplex DNA

The c-Myc oncogene is a key regulator of cell proliferation, and its overexpression is implicated in many cancers. The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a G-quadruplex (G4) DNA secondary structure.[11] Stabilization of this G4 structure can repress c-Myc transcription. Certain benzoxazinone derivatives have been shown to bind to and stabilize the c-Myc G-quadruplex, leading to the downregulation of c-Myc expression and subsequent inhibition of cancer cell growth.[1][12]



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